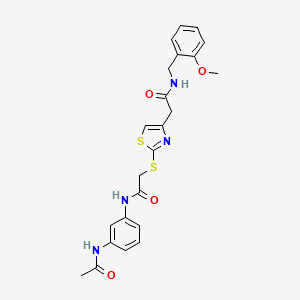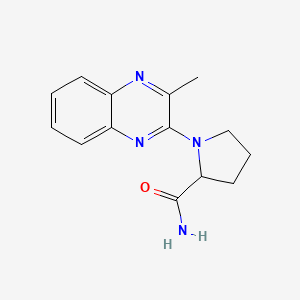
1-(1H-Pyrazol-4-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 2241142-35-6 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of a similar compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone—LQFM182, was reported in a study . The 1-(phenyl)-1-H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide LQFM182 at a yield of 70% .Molecular Structure Analysis
The InChI Code for “1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” is 1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H . This indicates the presence of a pyrazole ring and a piperazine ring in the molecule.Physical And Chemical Properties Analysis
“1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 225.12 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Research
“1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” has been studied for its potential anti-inflammatory effects. In a study, it was used to investigate the therapeutic potential in treating inflammation-related conditions .
Cancer Research
This compound has shown promise in cancer research, particularly in the study of lung cancer cells. It has been used to analyze the effects on cell cycle progression and the inhibition of cell migration and invasion in A549 lung cancer cells .
Antifungal Activity
The compound has been evaluated for its antifungal properties. Researchers have synthesized derivatives of 1-(1H-Pyrazol-4-yl)piperazine and tested them against various fungal strains, assessing their ability to inhibit succinate dehydrogenase, a key enzyme in fungal metabolism .
Chemical Synthesis
In the field of chemical synthesis, 1-(1H-Pyrazol-4-yl)piperazine dihydrochloride serves as a building block for creating a variety of complex molecules. Its reactivity and structural motif make it a valuable compound for constructing pharmacologically active molecules .
Pharmacological Studies
Due to its structural characteristics, this compound is of interest in pharmacological studies. It can be used to develop new drugs with potential therapeutic applications, leveraging its pyrazole and piperazine groups to interact with biological targets .
Material Science
In material science, the compound’s properties may be harnessed to create new materials with specific characteristics. Its molecular structure could contribute to the development of novel polymers or coatings with unique features .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for “1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” are not available, research into pyrazole derivatives is ongoing. For instance, compounds with pyrazole structures containing sulfonamide groups are being investigated for treating infections caused by certain Leishmania strains . This suggests that “1-(1H-Pyrazol-4-yl)piperazine dihydrochloride” and similar compounds may have potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(1H-pyrazol-4-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-11(4-2-8-1)7-5-9-10-6-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLYAAHDMXBFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazol-4-yl)piperazine dihydrochloride | |
CAS RN |
2241142-35-6 |
Source


|
| Record name | 1-(1H-pyrazol-4-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-[methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-enamide](/img/structure/B2964157.png)
![2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2964158.png)




![tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2964164.png)


![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea](/img/structure/B2964169.png)
![2-((4-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964171.png)
![Tert-butyl (1S,5R)-6-[(5-chloropyrazin-2-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2964172.png)

![2-[Acetyl(benzyl)amino]-2-cyclopropylacetic acid](/img/structure/B2964176.png)